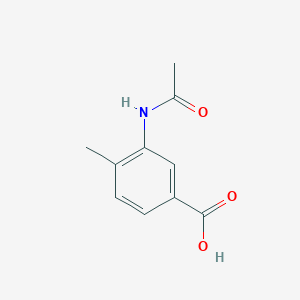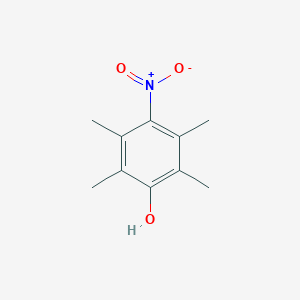![molecular formula C12H5BrO3 B184087 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo- CAS No. 81-86-7](/img/structure/B184087.png)
1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-
Overview
Description
“1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-” is a chemical compound with the molecular formula C12H5BrO3 . It is also known by other names such as “4-Bromo-1,8-naphthalic anhydride”, “6-Bromobenzo[de]isochromene-1,3-dione”, and “4-Bromo-1,8-naphthalenedicarboxylic Anhydride” among others . The compound has a molecular weight of 277.07 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is "8-bromo-3-oxatricyclo[7.3.1.0 5,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione" . The InChI string representation of the molecule is “InChI=1S/C12H5BrO3/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)16-12(8)15/h1-5H” and the Canonical SMILES representation is "C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)Br" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 277.07 g/mol . Other computed properties include XLogP3-AA of 3.9, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 2, Exact Mass of 321.04596439 g/mol, Monoisotopic Mass of 321.04596439 g/mol, Topological Polar Surface Area of 94.7 Ų, Heavy Atom Count of 23, and a Formal Charge of 0 .Scientific Research Applications
Synthesis and Characterization
1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo- and its derivatives have been a subject of interest in various scientific researches, primarily focused on their synthesis, structural characterization, and exploration of their potential applications. One study discussed the synthesis of phenothiazine derivatives of 1,8-naphthalic anhydride, including 6-(10H-phenothiazin-10-yl)-1H,3H-naphtho[1,8-cd]pyran-1,3-dione. These compounds were prepared via interaction with different agents and characterized spectroscopically. Their antimicrobial activity against a range of microorganisms was also evaluated (Marinov et al., 2022).
Analytical and Methodological Applications
In another context, 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione has been utilized in analytical chemistry. A study described the synthesis of a compound from 1H,3H-naphtho(1,8-cd)pyran-1,3-dione for qualitative and quantitative analyses of compounds containing amino groups. The compound, named 5-Isothiocyanato-1,8-naphthalenedicarbox-4-methylphenylimide, shows potential for various analytical applications (Khalaf & Rimpler, 1977).
Environmental Monitoring
Moreover, the derivative has been involved in environmental studies. For instance, it was identified as one of the main metabolites in water samples from a biological decomposition model experiment. This indicates its relevance in monitoring and studying polycyclic aromatic hydrocarbon metabolites in environmental samples (Gremm & Frimmel, 1994).
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-1,8-naphthalic anhydride are copper ions (Cu2+) and dihydrogen phosphate (H2PO4−) . Copper is an essential trace element for living organisms and plays a crucial role in many key physiological and pathological processes . Dihydrogen phosphate is an essential class of anions associated with life activities and plays important roles in genetic information storage, gene regulation, and muscle contraction .
Mode of Action
4-Bromo-1,8-naphthalic anhydride is used to synthesize a naphthalimide Schiff base fluorescent probe (BSS) that can detect Cu2+ in acetonitrile solution . The fluorescence intensity of BSS shows a good linear relationship with the Cu2+ concentration . BSS and Cu2+ form a 1:1 complex (BSS-Cu2+) during the reaction process . This complex has specific fluorescence recovery properties for H2PO4− .
Biochemical Pathways
The compound is involved in the fluorescence emission pathway . It is used to synthesize derivatives that show a long emission wavelength around 600 nm and high solubility in polar solvents . These derivatives are used as excellent labeling reagents in the biological system .
Pharmacokinetics
It is also slightly soluble in organic solvents such as acetic acid, chlorobenzene, dimethylformamide, ethylene glycol, and ether .
Result of Action
The result of the action of 4-Bromo-1,8-naphthalic anhydride is the production of a fluorescent probe that can detect Cu2+ and H2PO4− . This probe can be used in various applications, including the detection of these ions in actual water samples .
Action Environment
The action of 4-Bromo-1,8-naphthalic anhydride is influenced by the environment. For instance, the fluorescence emission of its derivatives can be notably interfered with by autofluorescence in living cells . , indicating high stability in different pH media.
Biochemical Analysis
Biochemical Properties
It has been synthesized and used in the creation of fluorescent probes, which have shown broad applications in the medical and biological fields as labeling or imaging reagents due to their unique chemical and optical properties .
Cellular Effects
It has been used in the synthesis of fluorescent probes that can be used for the detection of specific ions in cells .
Molecular Mechanism
It has been used in the synthesis of fluorescent probes that can detect specific ions in cells .
Temporal Effects in Laboratory Settings
It has been used in the synthesis of fluorescent probes that have shown high stability under different conditions .
properties
IUPAC Name |
8-bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrO3/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)16-12(8)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUOTSLAFJCQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058857 | |
| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81-86-7 | |
| Record name | 4-Bromo-1,8-naphthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, 6-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Bromo-1,8-naphthalic anhydride?
A1: The molecular formula is C12H5BrO3, and the molecular weight is 277.09 g/mol.
Q2: What spectroscopic data is available for characterizing 4-Bromo-1,8-naphthalic anhydride?
A2: The structure of 4-Bromo-1,8-naphthalic anhydride and its derivatives is commonly characterized using techniques like Infrared Spectroscopy (IR), Nuclear Magnetic Resonance spectroscopy (1H NMR and 13C NMR), and Mass Spectrometry (MS). [, , , , , , ]
Q3: What is the solubility of 4-Bromo-1,8-naphthalic anhydride in common solvents?
A3: 4-Bromo-1,8-naphthalic anhydride exhibits increasing solubility in acetone, methanol, ethanol, and acetic acid with rising temperature. Acetone demonstrates the highest solubility and the strongest positive temperature dependency. []
Q4: Why is 4-Bromo-1,8-naphthalic anhydride used in developing fluorescent probes?
A4: Derivatives of 4-Bromo-1,8-naphthalic anhydride often exhibit strong fluorescence, making them suitable for designing fluorescent probes. The fluorescence properties can be fine-tuned by modifying the substituents on the naphthalimide core. [, , , , ]
Q5: How do the fluorescent properties of 4-Bromo-1,8-naphthalic anhydride derivatives change in different solvents?
A5: Studies reveal that the fluorescence intensity and wavelengths of maximum excitation and emission can shift depending on the solvent polarity. For instance, some derivatives are virtually non-fluorescent in DMSO but regain fluorescence upon water addition, suggesting aggregation-induced emission. [, ]
Q6: Are there examples of 4-Bromo-1,8-naphthalic anhydride derivatives used for specific ion detection?
A6: Yes, researchers have synthesized derivatives like 4-Bis(2-hydroxyethylamino)ethylamino)-N-n-butyl-1,8-naphthalimide, which exhibit selective fluorescence enhancement in the presence of Hg2+ ions, showcasing their potential as sensitive and reversible Hg2+ ion probes. []
Q7: Can 4-Bromo-1,8-naphthalic anhydride be incorporated into polymers?
A7: Absolutely. Its derivatives containing polymerizable groups, such as allyl or acrylate moieties, can be readily copolymerized with other monomers to produce fluorescent polymers or copolymers with desirable properties. [, , , , , , , ]
Q8: What are the applications of 4-Bromo-1,8-naphthalic anhydride-containing polymers?
A8: These polymers have shown promise in various applications, including fluorescent macromolecular sensors for detecting analytes like 2,4,6-trinitrophenol (TNP), water-soluble fluorescent polymers for scale inhibition, and fluorescent polyurethane emulsions with improved light and solvent fastness. [, , ]
Q9: How is computational chemistry employed in research related to 4-Bromo-1,8-naphthalic anhydride?
A9: Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT are valuable tools for predicting the electronic properties, absorption, and emission spectra of 4-Bromo-1,8-naphthalic anhydride derivatives, aiding in understanding their structure-property relationships. [, ]
Q10: How does modifying the structure of 4-Bromo-1,8-naphthalic anhydride derivatives affect their properties?
A10: Introducing different substituents on the naphthalimide core can significantly influence the compound's solubility, fluorescence properties (wavelength, intensity, quantum yield), and potential applications. [, , , , ]
Q11: Is there information available on the toxicity and environmental impact of 4-Bromo-1,8-naphthalic anhydride and its derivatives?
A11: While the provided research focuses on synthesis and applications, specific toxicity and environmental impact data are limited. Further investigation is needed to assess potential risks and develop strategies for safe handling and disposal. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



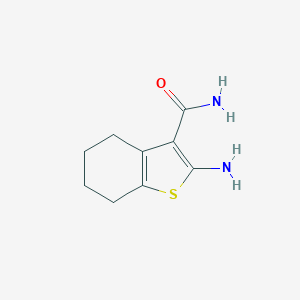

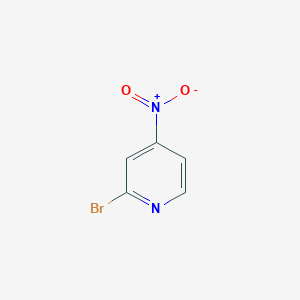
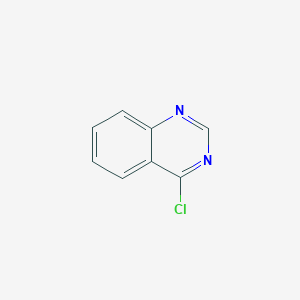
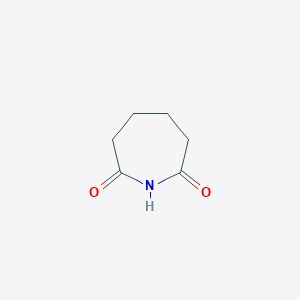

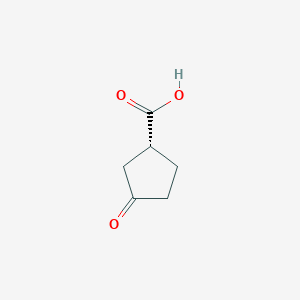
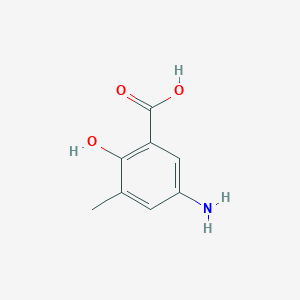
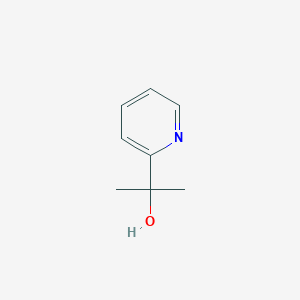
![[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B184019.png)
